4-(5-methyl-2-pyrimidinyl)benzoic acid
Description
4-(5-Methyl-2-pyrimidinyl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted at the 2-position of the benzoic acid moiety. The pyrimidine ring is further substituted with a methyl group at the 5-position. Its structure combines the aromaticity of benzoic acid with the hydrogen-bonding capabilities of the pyrimidine ring, enabling interactions with biological targets .
Properties
IUPAC Name |
4-(5-methylpyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-13-11(14-7-8)9-2-4-10(5-3-9)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYHWAHRVPIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Pyrimidine Substituents
Halogenated Derivatives: 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoic Acid (): Features a chlorine atom at the 5-position of the pyrimidine and an amide linkage to the benzoic acid. The amide linkage introduces hydrogen-bonding capacity distinct from the direct pyrimidinyl linkage in the target compound . 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid (): Substituted with bromine at the 5-position and linked via an ether oxygen. The bromine increases molecular weight (295.09 g/mol) and lipophilicity compared to the methyl group in the target compound. The ether linkage may reduce metabolic stability compared to direct C–C bonds .
Bicyclic Pyrimidine Systems: 4-[[[1,4-Dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic Acid (): Contains a fused thieno-pyrimidine ring system.
Linkage Modifications
- Methyl 4-[(5-Chloropyrimidin-2-yl)amino]butanoate (): Uses an amino-butyl ester linkage instead of a direct pyrimidinyl-benzoic acid bond. This ester group could act as a prodrug, improving bioavailability but requiring metabolic activation .
Physicochemical Properties
Key Observations :
- Ether or amide linkages introduce polarity but may reduce metabolic stability compared to direct C–C bonds .
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